![molecular formula C21H19N3O3 B2507666 5-benzyl-2-(3,4-dimethoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one CAS No. 1326943-56-9](/img/structure/B2507666.png)
5-benzyl-2-(3,4-dimethoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives, including the specific compound 5-benzyl-2-(3,4-dimethoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one, involves the reaction of ethyl 3-aryl-1-(2-bromoethyl)-1H-pyrazole-5-carboxylate and amine under general heating or microwave-assisted conditions. The structures of these compounds are confirmed using various spectroscopic methods such as IR, (1)H NMR, and mass spectroscopy, with representative structures characterized by X-ray diffraction analysis . Although the specific synthesis details for this compound are not provided, the general synthetic approach for related compounds suggests a multi-step process involving bromination, amine coupling, and subsequent cyclization to form the pyrazolo[1,5-a]pyrazin-4(5H)-one core.
Molecular Structure Analysis
The molecular structure of pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives is characterized by the presence of a pyrazole ring fused to a pyrazinone moiety. X-ray crystallography confirms the molecular geometry and provides insights into the conformational aspects of the compounds. For instance, a related pyrazole derivative exhibits a twisted conformation between the pyrazole and thiophene rings, with a dihedral angle of 65.84(1)°, and adopts an E-form and an envelope conformation on a specific carbon atom . While the exact molecular structure of this compound is not detailed, it can be inferred that the compound would exhibit similar structural features with potential intramolecular hydrogen bonding and π-π stacking interactions contributing to its stability.
Chemical Reactions Analysis
The pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives are synthesized through reactions that involve the formation of key intermediates and subsequent cyclization. The reactivity of these compounds can be further modified by introducing various substituents, which can influence their biological activity. For example, the introduction of a 4-chlorophenyl group at the pyrazole moiety significantly enhances the inhibitory effects on A549 lung cancer cells . The chemical reactivity of these compounds is also influenced by the nature of the substituents, as seen in the electrochemical behavior of related pyrazoles with different para-substituted benzene rings .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives are influenced by their molecular structure and the nature of their substituents. The crystal and molecular structure is stabilized by intermolecular hydrogen bonds, which contribute to the formation of three-dimensional supramolecular assemblies . The electronic structures of these compounds are optimized using ab-initio methods, and properties such as Mulliken atomic charges and molecular electrostatic potential are calculated to determine electrophilic and nucleophilic regions on the molecular surface . Additionally, the thermal decomposition of these compounds is studied using thermogravimetric analysis, providing insights into their stability under various conditions . The nonlinear optical properties based on polarizability and hyperpolarizability values are also discussed, indicating potential applications in materials science .
科学的研究の応用
Fluorescent Chemosensor for Metal Ion Detection
The derivative, characterized as a novel pyrazoline heterocyclic D-π-A chromophore, exhibits potential as a fluorescent chemosensor. It is synthesized through a multi-step process, demonstrating selective sensitivity towards Fe3+ ions in solution, showcasing its utility in detecting metal ions with an on-off fluorescence mechanism. This derivative underscores the relevance of pyrazoline derivatives in environmental monitoring and analytical chemistry, particularly in the precise detection of metal ions like iron in various matrices (Khan, 2020).
Anticancer Potential
Research on novel pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives has revealed their capability to inhibit the growth of A549 lung cancer cells. These compounds, synthesized through reactions involving ethyl 3-aryl-1-(2-bromoethyl)-1H-pyrazole-5-carboxylate and amine, show a structure-activity relationship indicating enhanced efficacy with specific substitutions. This highlights the derivative's potential as a therapeutic agent, particularly for targeting lung cancer, by modulating autophagy mechanisms (Zhang et al., 2008).
Antimicrobial and Anti-inflammatory Activities
A series of 1H-pyrazole derivatives with an aryl sulfonate moiety has been synthesized, demonstrating significant anti-inflammatory and antimicrobial properties. This research illustrates the potential of pyrazole derivatives in developing new therapeutic agents with dual anti-inflammatory and antimicrobial capabilities, suitable for treating conditions associated with inflammation and microbial infections (Kendre et al., 2013).
Herbicidal Activity
Investigations into pyrazole benzophenone derivatives have unveiled their potential as herbicides, targeting specific enzymes critical for plant growth. These compounds exhibit selective herbicidal activity, promising advancements in agricultural chemistry by offering safer alternatives to existing herbicides, potentially reducing environmental impact (Fu et al., 2017).
Antimicrobial Drug Design
Pyrazole-based drug molecules have been explored for their antimicrobial properties, particularly against Staphylococcus aureus DNA gyrase, comparing favorably with ciprofloxacin. This research underscores the role of pyrazole derivatives in the development of new antimicrobial drugs, addressing the growing concern of antibiotic resistance (Shubhangi et al., 2019).
将来の方向性
特性
IUPAC Name |
5-benzyl-2-(3,4-dimethoxyphenyl)pyrazolo[1,5-a]pyrazin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O3/c1-26-19-9-8-16(12-20(19)27-2)17-13-18-21(25)23(10-11-24(18)22-17)14-15-6-4-3-5-7-15/h3-13H,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCGRKPISKWSNAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC4=CC=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


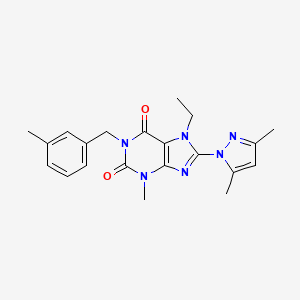
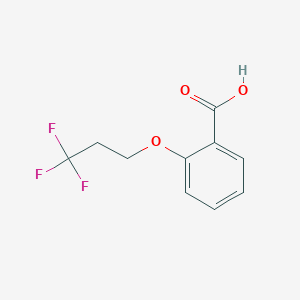
![Methyl 6-acetyl-2-(4-(methoxycarbonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2507587.png)
![tert-Butyl (3-azabicyclo[3.1.1]heptan-6-yl)carbamate oxalate](/img/structure/B2507589.png)
![2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/no-structure.png)
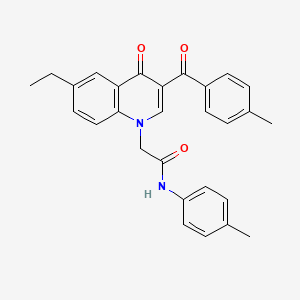

![11-(4-Butoxyphenyl)-5-{[(4-chlorophenyl)methyl]sulfanyl}-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaene](/img/structure/B2507596.png)
![5,6-Dimethyl-N-[[3-(trifluoromethyl)phenyl]methyl]pyrimidine-4-carboxamide](/img/structure/B2507600.png)
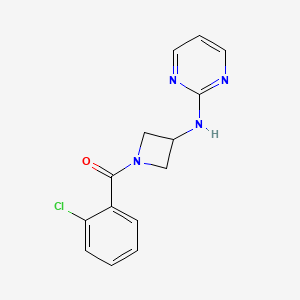
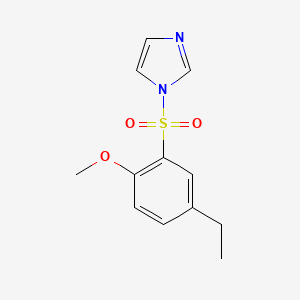
![[1-(4-Nitrobenzenesulfonyl)piperidin-2-yl]methanamine](/img/structure/B2507603.png)
![N-[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl]-3-(trifluoromethyl)benzamide](/img/structure/B2507605.png)